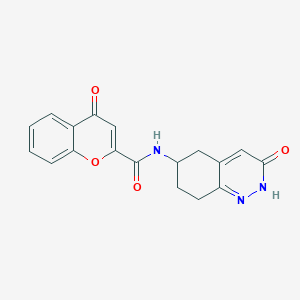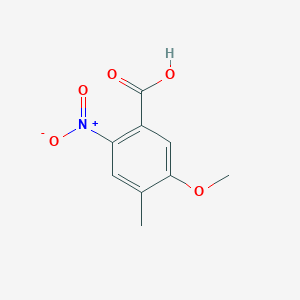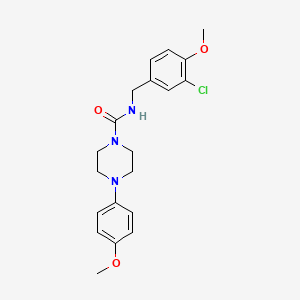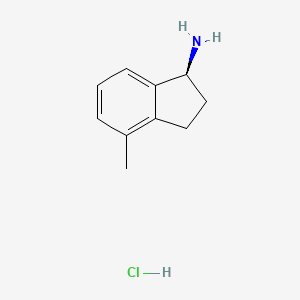![molecular formula C21H19N5O5 B2480599 3,4,5-trimetoxibenzoil-N-(4-oxo-1-fenil-1H-pirazolo[3,4-d]pirimidin-5(4H)-il)amida CAS No. 899752-42-2](/img/structure/B2480599.png)
3,4,5-trimetoxibenzoil-N-(4-oxo-1-fenil-1H-pirazolo[3,4-d]pirimidin-5(4H)-il)amida
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound 3,4,5-trimethoxy-N-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)benzamide is a complex organic molecule with significant potential in various scientific fields. It belongs to a class of compounds known as pyrazolopyrimidines, characterized by their fused pyrazole and pyrimidine rings. This unique structure endows it with intriguing chemical and biological properties that are the subject of ongoing research.
Aplicaciones Científicas De Investigación
3,4,5-trimethoxy-N-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)benzamide finds applications in:
Chemistry: As a versatile intermediate in organic synthesis.
Biology: For studying molecular interactions and cellular pathways.
Medicine: Potentially as a therapeutic agent or a tool for drug discovery.
Industry: Utilized in the development of new materials or chemical processes.
Mecanismo De Acción
Target of Action
The primary targets of the compound are yet to be identified. The compound belongs to the family of pyrazolopyridines , which have been extensively studied due to their close similarity with the purine bases adenine and guanine . This suggests that the compound may interact with a variety of biological targets, including enzymes, receptors, and other proteins.
Mode of Action
The exact mode of action of the compound is currently unknown. It’s known that pyrazolopyridines can deactivate radicals by two major mechanisms: the hydrogen atom transfer (hat) and single electron transfer (set) mechanism . These mechanisms suggest that the compound may act as an antioxidant, neutralizing harmful free radicals in the body.
Pharmacokinetics
The compound’s molecular weight of 2112576 suggests that it may have good bioavailability, as compounds with a molecular weight below 500 are generally well-absorbed.
Action Environment
Environmental factors can significantly influence the compound’s action, efficacy, and stability. For instance, the compound is stable under normal conditions but may decompose under high temperatures and light exposure . Therefore, it should be stored in a cool, dark place to maintain its stability and efficacy.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 3,4,5-trimethoxy-N-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)benzamide typically involves multi-step organic reactions. Initial steps often include the formation of the pyrazolopyrimidine core, followed by functionalization with methoxy groups and subsequent coupling with benzamide. Specific reagents, solvents, and catalysts are employed at each stage to ensure high yield and purity.
Industrial Production Methods: On an industrial scale, the synthesis may be optimized using continuous flow reactors or large-scale batch processes. This involves rigorous control of temperature, pressure, and reagent addition to maximize efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions: The compound can undergo various chemical reactions, including oxidation, reduction, and substitution. These reactions are typically employed to modify the functional groups and enhance the compound's properties.
Common Reagents and Conditions:
Oxidation: Using reagents like potassium permanganate or hydrogen peroxide under acidic or basic conditions.
Reduction: Employing hydrides such as sodium borohydride or lithium aluminum hydride.
Substitution: Utilizing nucleophiles or electrophiles depending on the desired modification.
Major Products: The primary products of these reactions often retain the core pyrazolopyrimidine structure while exhibiting altered physicochemical properties that can enhance their utility in research or industry.
Comparación Con Compuestos Similares
Compared to other pyrazolopyrimidines, 3,4,5-trimethoxy-N-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)benzamide stands out due to its unique combination of methoxy and benzamide functionalities. This structural uniqueness confers distinct properties and potential advantages in various applications.
Similar Compounds Include:
3,4,5-trimethoxy-N-(3-nitro-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)benzamide
3,4,5-trimethoxy-N-(3-amino-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)benzamide
3,4,5-trimethoxy-N-(3-chloro-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)benzamide
Propiedades
IUPAC Name |
3,4,5-trimethoxy-N-(4-oxo-1-phenylpyrazolo[3,4-d]pyrimidin-5-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19N5O5/c1-29-16-9-13(10-17(30-2)18(16)31-3)20(27)24-25-12-22-19-15(21(25)28)11-23-26(19)14-7-5-4-6-8-14/h4-12H,1-3H3,(H,24,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DIQNEEWBEAAURS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C(=O)NN2C=NC3=C(C2=O)C=NN3C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19N5O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-{5-[1-(3-methoxyphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1,3,4-oxadiazol-2-yl}pyridine](/img/structure/B2480521.png)



![N-[4-(2-carbamoyl-2-cyanoeth-1-en-1-yl)phenyl]-1,3-dihydro-2-benzofuran-5-carboxamide](/img/structure/B2480530.png)
![N-(6-methyl-3-(methylcarbamoyl)-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-2-oxo-2H-chromene-3-carboxamide](/img/structure/B2480532.png)
![5-(2,5-difluorobenzyl)-2-(4-fluorophenyl)pyrazolo[1,5-d][1,2,4]triazin-4(5H)-one](/img/structure/B2480533.png)
![1,1-Dioxo-N-[(5-phenylfuran-2-yl)methyl]-N-prop-2-ynylthiolan-3-amine](/img/structure/B2480534.png)
![N-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-4-(methylthio)benzamide](/img/structure/B2480536.png)
![3-(2,5-dimethoxyphenyl)-7-hydroxy-4-methyl-8-[(morpholin-4-yl)methyl]-2H-chromen-2-one](/img/structure/B2480537.png)

